molecular formula C15H13FN2O5S B2875520 [3-(4-Fluoro-2-nitrophenoxy)-2-thienyl](morpholino)methanone CAS No. 303152-79-6

[3-(4-Fluoro-2-nitrophenoxy)-2-thienyl](morpholino)methanone

Cat. No.: B2875520
CAS No.: 303152-79-6
M. Wt: 352.34
InChI Key: YSPVMEUERCDKDU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is a complex organic compound that features a combination of fluorinated phenoxy, nitro, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

For the fluorinated phenoxy group, direct fluorination of phenol derivatives can be achieved using reagents such as molecular fluorine (F₂) or other fluorinating agents . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorinated phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the thiophene ring results in sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorinated phenoxy and nitro groups can enhance the compound’s bioactivity and selectivity towards specific biological targets.

Industry

In the industrial sector, 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone involves its interaction with specific molecular targets. The fluorinated phenoxy group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s overall activity. The thiophene ring provides structural stability and contributes to the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone apart from similar compounds is the combination of its fluorinated phenoxy, nitro, and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring which contributes to its electronic properties.
  • A fluorinated phenoxy group that enhances lipophilicity and potentially increases bioactivity.
  • A nitro group which may play a role in redox reactions.

Molecular Formula: C₁₅H₁₃FN₂O₅S
CAS Number: 303152-79-6

Synthesis

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone typically involves multi-step organic reactions. Common methods include:

  • Paal–Knorr Synthesis for thiophene derivatives.
  • Direct fluorination of phenolic compounds to introduce the fluorine atom.
  • Formation of the morpholino group , which may involve nucleophilic substitutions.

Biological Evaluation

Recent studies have highlighted the biological potential of related compounds, particularly those with similar structural motifs. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy) have shown promising antitubercular activities against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .

Table 1: Antitubercular Activity of Related Compounds

CompoundMIC (μg/mL)Activity Against
3m4M. tuberculosis H37Rv
3e64M. tuberculosis H37Rv
3d16M. tuberculosis H37Rv

The mechanism by which 3-(4-Fluoro-2-nitrophenoxy)-2-thienylmethanone exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The fluorinated phenoxy group enhances binding affinity to specific biological targets, such as enzymes or receptors.
  • The nitro group may participate in electron transfer processes, influencing cellular redox states.
  • The thiophene ring provides structural stability and may interact with various biomolecules.

Case Studies

  • Antitubercular Activity : A study involving derivatives of the compound demonstrated significant activity against both sensitive and resistant strains of M. tuberculosis. Compound 3m exhibited an MIC of 4 μg/mL against rifampicin-resistant strains, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that several derivatives had low cytotoxic effects on normal cell lines (Vero cells), suggesting a favorable safety profile alongside their antimicrobial activity .

Properties

IUPAC Name

[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-10-1-2-12(11(9-10)18(20)21)23-13-3-8-24-14(13)15(19)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVMEUERCDKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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